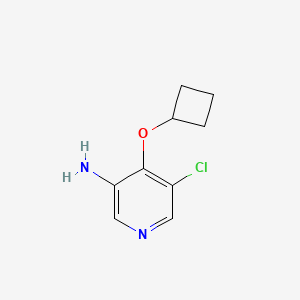
(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride is a chemical compound with the molecular formula C6H11ClO4S2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group attached to a thian ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride typically involves the reaction of thian-2-ylmethanesulfonyl chloride with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: The compound can be reduced to form thian-2-ylmethanesulfonyl derivatives.
Substitution: It can participate in substitution reactions where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thian-2-ylmethanesulfonyl derivatives.
Substitution: Sulfonamide, sulfonate esters, and thiol derivatives.
Scientific Research Applications
(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as an oxidizing agent, facilitating the oxidation of other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the thian ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a thian ring.
Tosyl chloride: Features a toluene ring and is commonly used in organic synthesis.
Uniqueness: (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride is unique due to the presence of the thian ring, which imparts distinct chemical properties. This structural feature allows for specific reactivity patterns and applications that are not observed with other sulfonyl chlorides.
Properties
Molecular Formula |
C6H11ClO4S2 |
|---|---|
Molecular Weight |
246.7 g/mol |
IUPAC Name |
(1,1-dioxothian-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-3-1-2-4-12(6,8)9/h6H,1-5H2 |
InChI Key |
LFTCZNOUPDKMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



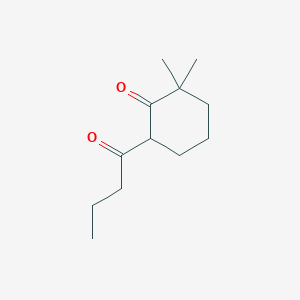
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
![(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
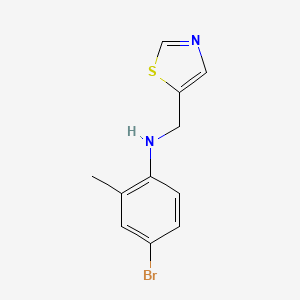
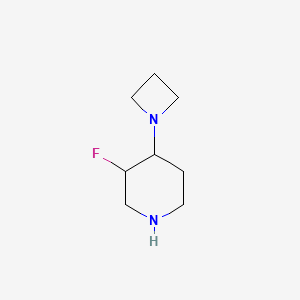
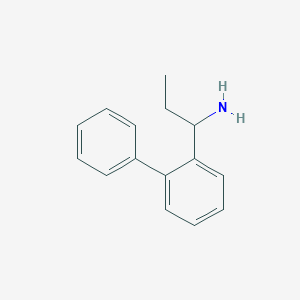
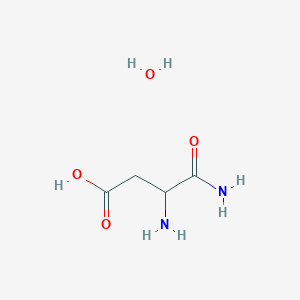
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)

